Benzastatin H

Description

Historical Overview of Natural Product Discovery and Characterization

Natural products have long been a vital source of chemical diversity and inspiration for new drug discovery. ekb.eg The story of the benzastatins is a classic example of this, beginning with the isolation and characterization of the initial members of the family and evolving into a broader investigation of their biosynthesis and chemical synthesis.

Benzastatin H was first isolated, along with Benzastatin I, from the culture broth of Streptomyces nitrosporeus strain 30643. scielo.brnih.gov This discovery was part of a screening program aimed at identifying new neuronal cell-protecting substances with free radical scavenging activity. jmb.or.kr The initial members of the family, Benzastatins A, B, C, and D, had been previously isolated from the same bacterial strain and were noted for their inhibitory activity against lipid peroxidation. nih.govkribb.re.kr

The isolation of this compound involved fermentation of the Streptomyces nitrosporeus strain, followed by extraction and purification processes. The structural determination was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.gov These analyses established that this compound, similar to Benzastatins A and B, possesses a linear skeleton that incorporates a p-aminobenzamide moiety linked to a modified geranyl group. jmb.or.kr

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C20H29N2O2 |

| Appearance | Colorless powder |

| Solubility | Soluble in methanol (B129727) and chloroform |

| Spectroscopic Data | UV, IR, ¹H NMR, ¹³C NMR, ESI-MS |

Data compiled from spectroscopic analysis reported in scientific literature.

Following the discovery of the initial benzastatins, research expanded to explore the full range of derivatives produced by Streptomyces species and to understand their biogenetic relationships. jmb.or.kr The benzastatin family is structurally diverse and can be categorized into three main groups based on their core skeletons. tandfonline.com

Linear Benzastatins: This group includes Benzastatins A, B, H, and I. They feature a p-aminobenzamide unit attached to a geranyl chain. jmb.or.kr

Tetrahydroquinoline Benzastatins: Benzastatins C and D contain a tetrahydroquinoline scaffold. jmb.or.krnih.gov

Indoline (B122111) Benzastatins: Benzastatins E, F, and G are characterized by an indoline skeleton. jmb.or.kr

It is hypothesized that the linear benzastatins, such as Benzastatin B, are the biosynthetic precursors to the cyclized indoline and tetrahydroquinoline derivatives. jmb.or.kr This has spurred research into the enzymatic machinery responsible for these transformations. acs.org Furthermore, feeding experiments, where analogs of the biosynthetic precursor p-aminobenzoic acid were added to the Streptomyces nitrosporeus culture, led to the production of a new demethylated derivative, Benzastatin J. jmb.or.kr This demonstrated the potential for generating novel analogs through controlled fermentation and biosynthetic manipulation. jmb.or.kramazonaws.com

Significance within Natural Products Chemistry and Chemical Biology

The benzastatins hold considerable significance due to their unique chemical structures and the unprecedented enzymatic reactions involved in their biosynthesis. acs.orgnih.gov They are bacterial alkaloids composed of p-aminobenzoic acid (PABA) and a geranyl moiety. tandfonline.com The most striking feature of their biosynthesis is the cyclization mechanism that forms the indoline and tetrahydroquinoline rings. acs.org

Research has revealed that this cyclization is catalyzed by a unique cytochrome P450 enzyme, designated BezE. acs.orgnih.gov This enzyme catalyzes an unusual reaction sequence that is proposed to involve the formation of an iron-nitrene intermediate. acs.orgnih.gov This intermediate then undergoes a nitrene transfer to form an aziridine (B145994) ring, which is subsequently opened by a nucleophilic attack of a hydroxide (B78521) or chloride ion to yield the indoline or tetrahydroquinoline scaffolds, respectively. acs.org The discovery of this "cytochrome P450 nitrene transferase" has expanded the known functional diversity of cytochrome P450 enzymes, which are a crucial family of enzymes in drug metabolism and natural product biosynthesis. acs.orgnih.gov This finding has significant implications for chemical biology and biocatalysis, showcasing nature's novel strategies for constructing complex molecules. riken.jposti.gov

Scope and Research Trajectories for this compound

Current and future research on this compound and its analogs is proceeding along several exciting trajectories. A primary focus remains on elucidating the intricate details of the biosynthetic pathway. acs.orgdntb.gov.ua Understanding the structure and function of the enzymes involved, particularly the cyclization enzyme BezE, is a key objective. acs.org This knowledge can be harnessed for synthetic biology applications, enabling the engineered production of novel, "unnatural" benzastatin derivatives with potentially enhanced or new biological activities. riken.jp

The development of new enzymatic tools for C-H functionalization, inspired by enzymes like BezE, is a burgeoning area of research. nih.govosti.gov These biocatalysts offer the potential for highly selective and sustainable chemical synthesis. nih.govacs.org

Furthermore, theoretical and computational studies are being employed to investigate the reaction mechanisms of benzastatin formation and to predict the biological potential of its derivatives. growingscience.com For example, recent molecular docking studies have explored the potential of benzastatin-derived alkaloids as antimalarial agents by targeting key parasitic enzymes. growingscience.com These in silico approaches help to guide future synthetic and biological evaluation efforts, expanding the scope of the benzastatin family as leads for drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26N2O2 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

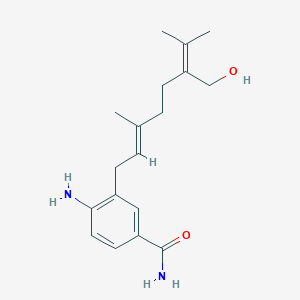

4-amino-3-[(2E)-6-(hydroxymethyl)-3,7-dimethylocta-2,6-dienyl]benzamide |

InChI |

InChI=1S/C18H26N2O2/c1-12(2)16(11-21)7-5-13(3)4-6-14-10-15(18(20)22)8-9-17(14)19/h4,8-10,21H,5-7,11,19H2,1-3H3,(H2,20,22)/b13-4+ |

InChI Key |

DGLVSNIKVGBYHU-YIXHJXPBSA-N |

Isomeric SMILES |

CC(=C(CC/C(=C/CC1=C(C=CC(=C1)C(=O)N)N)/C)CO)C |

Canonical SMILES |

CC(=C(CCC(=CCC1=C(C=CC(=C1)C(=O)N)N)C)CO)C |

Synonyms |

enzastatin H benzastatin I |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies

Microbial Origin and Cultivation Strategies

Benzastatin H is a naturally occurring chemical compound produced by specific strains of bacteria. It was first isolated from the actinomycete Streptomyces nitrosporeus (strain 30643). jmb.or.krresearchgate.netjst.go.jpnih.gov This species, originally isolated from garden soil in Japan, is a known producer of a variety of bioactive secondary metabolites, including other benzastatin derivatives (A-G, I, and J), nitrosporin, and virantmycin. jmb.or.krwikipedia.orgmdpi.com The genus Streptomyces is renowned for its capacity to synthesize a vast array of secondary metabolites, making it a significant source for the discovery of novel chemical structures and bioactive compounds. mdpi.comusk.ac.idnih.gov The production of benzastatins is not limited to a single species; related compounds have been isolated from other Streptomyces species, such as Streptomyces sp. RI18 and Streptomyces sp. AM-2504, highlighting the biosynthetic potential within this genus. nih.govresearchgate.net

The production of this compound is achieved through submerged fermentation of the producing microorganism, Streptomyces nitrosporeus. jmb.or.krmdpi.com The cultivation is typically carried out in liquid media containing specific carbon and nitrogen sources designed to support microbial growth and secondary metabolite production. mdpi.combioresearch.ro

Research into the biosynthesis of benzastatins has revealed opportunities for enhancing the yield and generating new derivatives through precursor-directed biosynthesis. jmb.or.krnih.gov The benzastatin structure is derived from p-aminobenzoic acid and a geranyl group. jmb.or.krtandfonline.comacs.org Studies have shown that supplementing the culture medium of S. nitrosporeus with derivatives of p-aminobenzamide can alter the production profile of benzastatins. For instance, the addition of p-aminobenzoic acid to the fermentation broth led to an increased yield of benzastatins A and B and the production of a new derivative, benzastatin J, while suppressing the formation of other benzastatins like C through G. jmb.or.kr This technique of "controlled fermentation" or "directed biosynthesis" demonstrates a viable strategy for manipulating the biosynthetic pathway to favor the production of specific compounds or to create novel analogues. jmb.or.kr

Isolation and Purification Techniques for this compound

Following fermentation, the isolation of this compound from the culture broth involves a multi-step process designed to separate the compound from the complex mixture of microbial cells, media components, and other metabolites. jmb.or.krmdpi.com The typical extraction and purification procedure begins with the separation of the mycelial cake from the culture broth by filtration or centrifugation. The target compounds are then extracted from both the mycelium and the supernatant using an organic solvent, commonly ethyl acetate (B1210297). mdpi.comamazonaws.com

The crude ethyl acetate extract, containing a mixture of benzastatins and other lipophilic substances, is then concentrated under reduced pressure. amazonaws.com This concentrated extract is subjected to a series of chromatographic techniques for purification. A common strategy involves initial fractionation using column chromatography on a solid phase like Diaion HP-20 or silica (B1680970) gel. mdpi.comresearchgate.net Elution with a gradient of solvents, such as petroleum ether-ethyl acetate or methanol (B129727), separates the compounds based on their polarity. mdpi.com Fractions containing the desired compounds, as identified by methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled. mdpi.com Further purification is often achieved using Sephadex LH-20 column chromatography, which separates molecules based on size, followed by preparative HPLC to yield the pure this compound. jmb.or.krmdpi.comresearchgate.net

Spectroscopic and Diffraction Methodologies for Structural Elucidation

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, is a cornerstone technique for the structural elucidation of organic molecules like this compound. jmb.or.kramazonaws.commdpi.com These methods provide detailed information about the chemical environment of individual atoms within the molecule's carbon-hydrogen framework.

In the analysis of benzastatins, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. jmb.or.krrsc.org For example, the ¹H NMR spectrum of a related compound, Benzastatin J, showed characteristic signals for olefinic protons and methyl groups attached to the geranyl side chain. jmb.or.kr

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift indicates its functional group and bonding environment (e.g., aromatic, olefinic, aliphatic, carbonyl). jmb.or.krmdpi.comrsc.org The analysis of ¹H and ¹³C NMR data, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to determine the number of hydrogens attached to each carbon, allows for the piecing together of the molecular structure. mdpi.com

For the benzastatin family, including this compound, the comparison of ¹H and ¹³C NMR data with those of known benzastatins is a critical step in identifying the structure of new derivatives. jmb.or.kr Specific shifts in the NMR data can pinpoint structural modifications, such as the presence or absence of a methyl group, as demonstrated in the structural determination of Benzastatin J by comparing its spectra to that of Benzastatin B. jmb.or.kr

The following table presents representative ¹H and ¹³C NMR spectral data for Benzastatin J, a closely related derivative, which illustrates the type of data obtained for this class of compounds.

Table 1: ¹H and ¹³C NMR Spectral Data for Benzastatin J in CDCl₃

This table is interactive. You can sort and filter the data.

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 122.5 | |

| 2 | 129.3 | 7.56 (1H, d, 2.1) |

| 3 | 125.0 | |

| 4 | 148.6 | |

| 5 | 114.6 | 6.65 (1H, d, 8.4) |

| 6 | 130.8 | 7.50 (1H, dd, 8.4, 2.1) |

| 7 | 169.5 | |

| 8 | 41.5 | 3.65 (2H, d, 7.2) |

| 9 | 122.1 | 5.34 (1H, t, 7.2) |

| 10 | 139.7 | |

| 11 | 39.5 | 2.05 (2H, q, 7.5) |

| 12 | 26.5 | 2.09 (2H, t, 7.5) |

| 13 | 124.2 | 5.10 (1H, t, 7.2) |

| 14 | 131.2 | |

| 15 | 25.5 | 1.67 (3H, s) |

| 16 | 17.4 | 1.58 (3H, s) |

| 17 | 15.9 | 1.73 (3H, s) |

| Data sourced from Kim & Yoo, 2002. jmb.or.kr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule and deducing its relative stereochemistry. emerypharma.comnumberanalytics.com

Correlation Spectroscopy (COSY): COSY experiments reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular structure. emerypharma.comsdsu.edu This is crucial for tracing out spin systems and piecing together fragments of the molecule. For instance, cross-peaks in a COSY spectrum would confirm the connectivity of protons on adjacent carbons. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC, also referred to as HMQC, establishes one-bond correlations between protons and directly attached carbons (¹H-¹³C). columbia.edulibretexts.org This experiment is invaluable for assigning carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. emerypharma.com An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range correlations, typically over two to three bonds (and sometimes four in conjugated systems), between protons and carbons. columbia.edulibretexts.org These correlations are critical for connecting different spin systems and substructures within the molecule, which might be separated by quaternary carbons or heteroatoms. libretexts.org For example, an HMBC correlation between a proton and a carbonyl carbon can establish the position of the carbonyl group within the molecular framework.

The stereochemistry of cyclic structures within natural products can often be determined by analyzing the coupling constants (J-values) and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. ipb.ptwordpress.com For instance, the relative stereochemistry of substituents on a ring can be deduced from the magnitude of the vicinal proton-proton coupling constants. ipb.pt

Table 1: Representative 2D NMR Data Interpretation

| Experiment | Information Gained | Application to this compound |

| COSY | Shows ¹H-¹H J-coupling | Establishes proton spin systems and neighboring protons. |

| HSQC/HMQC | Shows one-bond ¹H-¹³C correlations | Assigns carbon signals based on attached protons. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | Connects different molecular fragments and establishes the carbon skeleton. |

| NOESY/ROESY | Shows through-space ¹H-¹H correlations | Provides information on the relative stereochemistry and spatial proximity of protons. wordpress.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRESIMS) in Molecular Formula Determination

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. uobabylon.edu.iq High-Resolution Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of the molecular formula. uobabylon.edu.iqlibretexts.orglibretexts.org

While low-resolution mass spectrometry provides the nominal mass of a molecule, multiple molecular formulas can often correspond to the same nominal mass. uobabylon.edu.iq However, the exact mass of a molecule is unique. By comparing the experimentally determined exact mass from HRESIMS with the calculated exact masses for potential molecular formulas, the correct formula for this compound can be confidently assigned. libretexts.orglibretexts.org The analysis of isotopic peak intensities can further help to narrow down the possibilities for the molecular formula. kg.ac.rs

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivities determined by NMR spectroscopy. weebly.com

X-ray Crystallography for Absolute Configuration Assignment

While NMR and MS can define the molecular formula and relative stereochemistry, X-ray crystallography on a single crystal is the most definitive method for determining the absolute configuration of a chiral molecule. d-nb.inforesearchgate.netnih.gov This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice. researchgate.net

For chiral molecules, the diffraction data can be used to determine the absolute stereostructure, often with the help of anomalous dispersion effects from heavier atoms present in the structure or by co-crystallization with a molecule of known absolute configuration. d-nb.inforsc.orgnih.gov The successful growth of a suitable single crystal of this compound would allow for its complete and unambiguous structural determination, including the absolute stereochemistry of all chiral centers.

Integration of Spectroscopic Data for Complex Structure Determination

The elucidation of a complex natural product structure like this compound relies on the careful integration of data from multiple spectroscopic techniques. numberanalytics.comresearchgate.net The process involves a synergistic approach where information from one technique complements and confirms findings from another.

The initial steps often involve determining the molecular formula via HRESIMS and identifying key functional groups from infrared (IR) and NMR spectroscopy. weebly.com Subsequently, 1D and 2D NMR experiments (COSY, HSQC, HMBC) are employed to piece together the carbon skeleton and establish the relative stereochemistry. emerypharma.comresearchgate.net Finally, where possible, X-ray crystallography provides the definitive absolute configuration. nih.gov In the biosynthesis of benzastatins, enzymes like BezE, a cytochrome P450, play a crucial role. nsf.gov

This integrated approach, combining the strengths of various analytical methods, is essential for the accurate and complete structural characterization of novel and complex molecules such as this compound.

Biosynthetic Pathways and Genetic Foundations

Proposed Biosynthetic Precursors and Intermediate Derivatizations

The biosynthesis of benzastatins is believed to commence with the convergence of two primary metabolic routes: the shikimate pathway, which provides the p-aminobenzoic acid (PABA) moiety, and the isoprenoid pathway, which furnishes the geranyl group. jmb.or.kranacec.md These precursors undergo a series of derivatizations to form key intermediates that are poised for the characteristic cyclization reactions.

The unique structures of benzastatins are thought to be derived from geranylated p-aminobenzoic acids. researchgate.netnih.govacs.orgu-tokyo.ac.jp The initial step involves the attachment of a geranyl group to PABA. This prenylation reaction is a crucial event, setting the stage for subsequent modifications and cyclizations. The resulting geranylated p-aminobenzoic acid (GPAA) and its derivatives are central intermediates in the biosynthetic cascade. mdpi.com

The benzastatin gene cluster in Streptomyces sp. RI18 contains genes that encode enzymes responsible for the synthesis of these precursors. acs.org Specifically, bezD is proposed to encode a trans-isoprenyl pyrophosphate synthase, while bezH and bezI are believed to direct the synthesis of PABA. acs.org Further modifications to the geranyl moiety, such as methylation and hydroxylation, are catalyzed by enzymes like BezA (a methyltransferase) and BezC (a cytochrome P450). tandfonline.com These modifications give rise to a variety of linear benzastatin derivatives. tandfonline.com

The availability of PABA, a primary building block, can significantly influence the production and profile of benzastatin derivatives. anacec.mdbioresearch.ro Studies involving the supplementation of Streptomyces nitrosporeus cultures with PABA have demonstrated notable effects on the biosynthesis. jmb.or.kr

Feeding experiments with PABA have been shown to increase the yield of certain linear benzastatins, such as benzastatins A and B. jmb.or.kr Interestingly, this supplementation can also alter the biosynthetic pathway, leading to the production of novel derivatives. For instance, the addition of PABA to the culture medium of S. nitrosporeus resulted in the formation of benzastatin J, a new demethylated analog of benzastatin B. jmb.or.kr Conversely, the production of cyclized benzastatins (C-G) was reportedly inhibited by PABA supplementation, suggesting that high concentrations of this precursor may downregulate or inhibit the cyclization enzymes. jmb.or.kr This highlights the delicate regulatory balance within the biosynthetic machinery and presents an opportunity for directed biosynthesis of specific benzastatin analogs.

Enzymatic Mechanisms and Catalytic Proteins

The transformation of linear geranylated precursors into the characteristic indoline (B122111) and tetrahydroquinoline scaffolds of benzastatins is a remarkable feat of enzymatic catalysis. Central to this process are cytochrome P450 enzymes, which orchestrate the key cyclization reactions.

The cyclization of the geranyl moiety in benzastatin biosynthesis is a pivotal step, and research has identified a specific cytochrome P450 enzyme, BezE, as the key catalyst. researchgate.netnih.govacs.orgu-tokyo.ac.jptandfonline.com Analysis of the benzastatin biosynthetic gene cluster from Streptomyces sp. RI18 and subsequent functional studies have unequivocally demonstrated the role of BezE in forming the bicyclic ring systems of these compounds. tandfonline.comrsc.orgjst.go.jpresearchgate.net

The biosynthesis of the cyclized scaffolds involves a series of enzymatic steps leading to the substrate for BezE. Three enzymes, BezJ (an N-oxygenase), BezG (an acetyltransferase), and BezE itself, are required for the cyclization process. tandfonline.com It is proposed that the substrate for BezE is a geranylated p-acetoxyaminobenzoic acid. researchgate.netnih.govacs.orgu-tokyo.ac.jp

The mechanism by which BezE catalyzes the formation of both indoline and tetrahydroquinoline scaffolds is unprecedented and involves a proposed iron nitrenoid intermediate. researchgate.netnih.govacs.orgu-tokyo.ac.jprsc.orgnih.gov The reaction is thought to proceed through the following key steps:

Formation of an Iron Nitrenoid: BezE catalyzes the elimination of acetic acid from the geranylated p-acetoxyaminobenzoic acid substrate. researchgate.netnih.govacs.orgu-tokyo.ac.jp This elimination is proposed to generate a highly reactive iron nitrenoid species, where a nitrogen atom is complexed to the heme iron of the enzyme. tandfonline.comrsc.org

Aziridine (B145994) Ring Formation: The electrophilic iron nitrenoid then undergoes a nitrene transfer reaction to an adjacent double bond within the geranyl moiety, forming a transient aziridine ring intermediate. researchgate.netnih.govacs.orgu-tokyo.ac.jpmdpi.comtandfonline.comrsc.orgnih.gov

Nucleophilic Ring Opening: The final step involves the nucleophilic attack on the aziridine ring, leading to its opening and the formation of the final heterocyclic structures. The regioselectivity of this attack determines whether an indoline or a tetrahydroquinoline scaffold is formed. researchgate.netnih.govacs.orgu-tokyo.ac.jptandfonline.com

Attack by a hydroxide (B78521) ion at one position of the aziridine ring results in the formation of the indoline core. nih.govacs.orgu-tokyo.ac.jp

Alternatively, attack by a chloride ion at a different position leads to the tetrahydroquinoline skeleton. nih.govacs.orgu-tokyo.ac.jp

This proposed mechanism, involving a cytochrome P450-catalyzed nitrene transfer, represents a significant discovery in the functional diversity of this enzyme superfamily. nih.gov

The proposed roles of the enzymes in the benzastatin biosynthetic pathway have been substantiated through in vitro assays and functional analysis. researchgate.netnih.govacs.orgu-tokyo.ac.jp By heterologously expressing the bez genes and conducting experiments with purified enzymes and synthetic substrates, researchers have been able to reconstitute key steps of the biosynthesis in a test tube. acs.orgu-tokyo.ac.jp

In vitro analysis of BezA and BezC confirmed their roles in the sequential methylation and hydroxylation of the geranyl moiety. tandfonline.com Furthermore, in vitro reconstitution of the cyclization reaction has been successfully achieved, demonstrating that BezE can indeed catalyze the formation of both the indoline and tetrahydroquinoline scaffolds from the appropriate precursor. tandfonline.com These experiments have been crucial in validating the proposed biosynthetic pathway and the function of the individual enzymes, particularly the remarkable catalytic capabilities of BezE. researchgate.netnih.govacs.orgu-tokyo.ac.jp

Other Involved Enzymes (e.g., Methyltransferases, Hydrolases)

The biosynthesis of benzastatins involves several key enzymes beyond the initial formation of the core structure, which are responsible for tailoring and modifying the molecule. These enzymes, including methyltransferases and acetyltransferases, play a crucial role in creating the structural diversity observed in the benzastatin family. rsc.org

Analysis of the benzastatin biosynthetic gene cluster from Streptomyces sp. RI18 has identified several key tailoring enzymes. tandfonline.com Among these is BezA , a methyltransferase responsible for the modification of the geranyl moiety. tandfonline.comresearchgate.net Specifically, BezA catalyzes the methylation of geranyl pyrophosphate (GPP) at the C6 position to produce 6-methylgeranyl pyrophosphate (6-MGPP). researchgate.nethznu.edu.cn This reaction proceeds through an electrophilic attack of the methyl group from the donor S-adenosylmethionine (SAM) onto the C6-C7 double bond of GPP, forming a carbocation intermediate. researchgate.net BezA shows substrate specificity for GPP and does not utilize dimethylallyl pyrophosphate (DMAPP), farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP) as substrates. hznu.edu.cn

Another critical enzyme in the pathway is BezG , which functions as an N-acetyltransferase. rsc.orgtandfonline.com BezG is involved in the O-acetoxylation of p-aminobenzoic acid (PABA), a crucial step in the formation of the cyclization precursor. rsc.org It works in sequence with the N-hydroxylase BezJ to convert PABA into p-N-acetoxyaminobenzoic acid. rsc.org

The functions of these key enzymes are summarized in the table below.

| Enzyme | Type | Function in Benzastatin Biosynthesis | Source(s) |

| BezA | Methyltransferase | Catalyzes the C6-methylation of the geranyl pyrophosphate (GPP) moiety. | tandfonline.comresearchgate.nethznu.edu.cn |

| BezG | Acetyltransferase | Catalyzes the O-acetoxylation of N-hydroxylated p-aminobenzoic acid. | rsc.orgtandfonline.com |

| BezJ | N-oxygenase | Catalyzes the N-hydroxylation of p-aminobenzoic acid (PABA). | rsc.orgtandfonline.com |

Biosynthetic Gene Cluster (BGC) Analysis

The biosynthetic gene cluster (BGC) responsible for producing benzastatins, designated the bez cluster, was identified from Streptomyces sp. RI18. nih.govacs.orgu-tokyo.ac.jp The cluster's DNA sequence was deposited in the DNA Data Bank of Japan under the accession number LC177364. acs.org Analysis of this cluster revealed the genes encoding the enzymes necessary for synthesizing the characteristic indoline and tetrahydroquinoline scaffolds of benzastatins. tandfonline.com

Annotation of the bez cluster from Streptomyces sp. RI18 has elucidated the functions of its constituent genes. The cluster contains genes for both the synthesis of the precursors and the subsequent assembly and tailoring reactions. Key annotated genes within the BGC include those for a polyprenyl synthetase, several cytochrome P450 enzymes, a methyltransferase, and an acetyltransferase, among others. tandfonline.comamazonaws.com A similar benzastatin cluster, referred to as the ben cluster, which exhibits 100% similarity to the bez cluster, was later identified in Lentzea sp. JNUCC 0626. mdpi.com

The table below details the identified genes in the bez cluster and their corresponding proposed functions.

| Gene | Proposed Function | Source(s) |

| bezA | Methyltransferase (modifies geranyl moiety) | tandfonline.comresearchgate.net |

| bezC | Cytochrome P450 (modifies geranyl moiety) | tandfonline.com |

| bezE | Cytochrome P450 (catalyzes key cyclization reaction) | tandfonline.comnih.govacs.org |

| bezF | Polyprenyl synthetase (UbiA-type) | rsc.orgnih.gov |

| bezG | N-acetyltransferase | rsc.orgtandfonline.com |

| bezJ | N-oxygenase | rsc.orgtandfonline.com |

The functions of the genes within the bez cluster were systematically investigated through gene disruption and heterologous expression studies. nih.govacs.orgu-tokyo.ac.jp These powerful genetic techniques were essential for confirming the role of each enzyme in the biosynthetic pathway. tandfonline.com

Researchers expressed the entire bez gene cluster in a heterologous host, Streptomyces lividans, which successfully produced benzastatin derivatives. rsc.orgtandfonline.com Subsequently, a series of gene disruption experiments were performed, where individual bez genes were inactivated or deleted from the expression plasmid. nih.govamazonaws.com By comparing the metabolites produced by the wild-type cluster with those from the mutant strains, the specific function of the disrupted gene could be determined. tandfonline.com

For example, inactivation of the cytochrome P450 gene bezE prevented the formation of the cyclized indoline and tetrahydroquinoline products, confirming its role as the key cyclization catalyst. tandfonline.comnih.gov Similarly, disrupting bezA (methyltransferase) and bezC (cytochrome P450) demonstrated their responsibility for modifying the geranyl moiety. tandfonline.com The requirement of bezJ (N-oxygenase) and bezG (acetyltransferase) for the cyclization was also confirmed through these genetic studies. tandfonline.com These in vivo findings were further substantiated by in vitro assays using the recombinant enzymes produced from the cloned genes. nih.govacs.orgu-tokyo.ac.jp

Chemoinformatic tools and comparative genomics have been instrumental in identifying and analyzing benzastatin BGCs across different bacterial species. mdpi.commdpi.com The software antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) is a widely used genome mining pipeline that rapidly identifies and annotates secondary metabolite BGCs. nih.govsecondarymetabolites.orgresearchgate.net

Analysis of the Streptomyces sp. RI18 genome with antiSMASH successfully identified the bez cluster. secondarymetabolites.org The tool's output provides detailed annotation of the genes, their predicted functions, and the boundaries of the gene cluster. secondarymetabolites.orgnih.gov Furthermore, antiSMASH's KnownClusterBlast feature allows for the comparison of newly identified BGCs against a database of experimentally characterized clusters (MIBiG). secondarymetabolites.org This comparison revealed that the bez cluster from Streptomyces sp. RI18 shows 100% similarity to the reference benzastatin BGC (BGC0001529). secondarymetabolites.orgsecondarymetabolites.org

These computational approaches have also enabled the discovery of benzastatin-like clusters in other organisms. For instance, a KnownClusterBlast search of the Lentzea sp. JNUCC 0626 genome identified a BGC with 100% similarity to the characterized bez cluster. mdpi.com Genome scanning and comparative analyses of various actinobacterial genomes have uncovered several other putative benzastatin BGCs, highlighting the distribution of this pathway. amazonaws.com Such in silico methods are powerful for prioritizing strains that may produce novel benzastatin analogs. frontiersin.orgjmicrobiol.or.kr

Engineered Biosynthesis and Pathway Engineering Research

The enzymes of the benzastatin biosynthetic pathway, particularly the methyltransferase BezA and the cytochrome P450 BezE, have become valuable targets for engineered biosynthesis and biocatalysis. tandfonline.com The unique chemistry catalyzed by these enzymes offers opportunities to create novel compounds and improve catalytic processes.

Research has focused on harnessing the remarkable catalytic activity of BezE . This enzyme performs a rare nitrene transfer reaction to form the heterocyclic rings of benzastatins. rsc.orgnih.gov This natural mechanism has inspired protein engineering efforts. BezE itself has been identified as a highly efficient C-H aminase and can be further engineered to enhance its reactivity and substrate scope for abiological transformations, making it a promising scaffold for developing new nitrene transferase biocatalysts. acs.orgnih.gov In one study, researchers took inspiration from the natural intermediate in benzastatin biosynthesis to design substrates for engineered P450 enzymes, successfully producing various lactams, including β-lactams, which are core structures in many antibiotics. physicsworld.com

The methyltransferase BezA has also been utilized in pathway engineering. In one project, BezA was combined with a promiscuous prenyltransferase, NphB, in an attempt to produce non-natural methylgeranylated flavonoids. researchgate.net This work successfully generated five novel methylgeranylated flavonoids, demonstrating the potential of combining enzymes from different pathways to expand chemical diversity. researchgate.net Furthermore, structure-guided engineering of BezA has been explored to alter its substrate specificity, with one study successfully creating a mutant (W210A) that exhibited FPP C6-methyltransferase activity, a function not observed in the wild-type enzyme. hznu.edu.cn These studies underscore the potential of using benzastatin biosynthetic enzymes as tools in synthetic biology to generate "unnatural" natural products. tandfonline.com

Synthetic Chemistry and Analog Development Research

Total Synthesis Strategies and Methodological Innovations

The total synthesis of complex natural products like Benzastatin H requires the development of innovative and efficient chemical strategies. Research in this area has focused on creating the core heterocyclic scaffolds and controlling the stereochemistry of the final molecule.

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the amide bond, a common and reliable transformation. This reveals a p-aminobenzoic acid moiety and a complex indoline-containing amine fragment.

The core indoline (B122111) scaffold is a key challenge. A plausible disconnection strategy for the indoline ring involves an intramolecular cyclization, such as a Buchwald-Hartwig amination or a related N-arylation reaction. rsc.orgnih.gov This approach would start from a suitably functionalized aniline (B41778) derivative. Further disconnection of the side chain from the indoline core, for instance via a Grignard reaction or Wittig-type olefination, leads back to a simpler indoline intermediate, such as an indole-2-carbaldehyde, and the components needed to build the side chain. researchgate.net This step-wise deconstruction ultimately leads to simple, readily available precursors. lboro.ac.uk

Key Retrosynthetic Disconnections for this compound:

Amide bond formation: Disconnecting the amide linkage to separate the geranyl-derived side chain and the p-aminobenzoyl group.

Indoline ring formation: An intramolecular C-N bond formation to construct the indoline ring.

Side chain attachment: Disconnection at the C2 position of the indoline to separate the main heterocyclic core from the aliphatic side chain.

Establishing the correct stereochemistry is crucial for synthesizing biologically active natural products. The indoline core of benzastatins contains chiral centers that require stereoselective methods for their construction. researchgate.net

One effective strategy involves the asymmetric cyclization of a substituted N-protected aniline derivative. researchgate.net This can be achieved using chiral catalysts, including organocatalysts or metal complexes with chiral ligands, to induce stereoselectivity. researchgate.netsci-hub.se For instance, intramolecular Michael additions catalyzed by cinchona alkaloid-derived primary amines have been used to create cis-2,3-disubstituted indolines with high enantiomeric excess. researchgate.net

Another powerful approach is the diastereoselective addition of organometallic reagents to a chiral precursor. In the synthesis of the related natural product Benzastatin E, a key step involved the diastereoselective Grignard addition to a 2-acylindoline derived from commercially available (S)-2-indolinecarboxylic acid. This method effectively sets the stereochemistry at the C2 position. Similarly, conjugate addition nitro-Mannich reactions followed by reduction and intramolecular N-arylation have been shown to produce diastereomerically pure substituted indolines. rsc.orgnih.gov These methodologies provide a robust toolkit for controlling the stereochemistry of the this compound scaffold.

The successful synthesis of benzastatins and their analogues relies heavily on the efficient preparation of key intermediates. Among the most critical are functionalized indole-2-carbaldehydes. researchgate.net These compounds serve as versatile building blocks for introducing the side chain and elaborating the final structure.

The synthesis of indole-2-carbaldehydes can be achieved through various methods. A common route is the Fischer indolization, where aryl hydrazines are condensed with ethyl pyruvate (B1213749) to form hydrazones, which are then cyclized to give substituted indole-2-carboxylic acid esters. researchgate.net These esters can be subsequently converted to the desired aldehydes. Another approach is the Vilsmeier-Haack formylation of indole-2-carboxylates, which directly installs the aldehyde group at the C3 position, though modifications are needed for C2 functionalization. researchgate.net More direct methods involve the FeCl3-catalyzed multi-component reaction of indole-2-carbaldehydes with other reagents to build more complex heterocyclic systems. rsc.orgscilit.com The ability to introduce various substituents onto the indole (B1671886) ring of these intermediates is crucial for creating a diverse range of analogues for structure-activity relationship studies. chim.it

Semi-Synthesis and Chemical Derivatization Methodologies

Semi-synthesis and chemical derivatization are powerful tools for generating analogues of natural products. escholarship.org These methods start with the natural product itself or a late-stage synthetic intermediate and introduce chemical modifications. For this compound, derivatization could target several functional groups.

The amide nitrogen or the secondary amine of the indoline ring can be alkylated or acylated to explore the steric and electronic requirements in these regions. The aromatic rings—both the indoline and the p-aminobenzoyl moiety—are amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. Furthermore, the terminal double bond of the geranyl side chain offers a site for modifications such as epoxidation, dihydroxylation, or hydrogenation. Such derivatization efforts are essential for probing the pharmacophore of the molecule and optimizing its biological activity. liv.ac.uk

Rational Design and Synthesis of this compound Analogues

The rational design of analogues aims to improve the potency, selectivity, or pharmacokinetic properties of a lead compound by making targeted structural modifications based on an understanding of its mechanism of action. nih.gov

Structure-guided design relies on understanding how a molecule interacts with its biological target. nih.govresearchgate.net In the absence of a crystal structure of this compound bound to its target, design strategies are often based on structure-activity relationships (SAR) established from a library of synthetic analogues.

Key modification strategies for this compound would include:

Modification of the Indoline Core: Synthesizing analogues with different substituents on the aromatic part of the indoline ring to probe electronic and steric effects. Replacing the indoline with other heterocyclic systems, such as a tetrahydroquinoline as seen in other benzastatins, is another strategy to explore the importance of this scaffold. researchgate.netjmb.or.kr

Alteration of the p-Aminobenzoyl Moiety: The p-aminobenzoyl group can be replaced with other aromatic or heteroaromatic carboxylic acids. The position of the amino group can be moved (ortho, meta) to investigate its role in binding.

Variation of the Terpenoid Side Chain: The length and conformation of the geranyl-derived side chain can be altered. Truncated or simplified alkyl chains can be synthesized to determine the minimal structural requirements for activity. The biosynthesis of benzastatins involves enzymes like cytochrome P450s, which perform complex cyclizations; mimicking or altering these transformations synthetically can lead to novel scaffolds. acs.orgacs.org

These rationally designed modifications, synthesized using the methods described above, are crucial for developing a comprehensive understanding of how the structure of this compound relates to its function.

Library Synthesis Approaches for Analog Development

The development of analogs for complex natural products like this compound often relies on library synthesis to efficiently explore the chemical space around the core scaffold and to establish structure-activity relationships (SAR). While specific library synthesis efforts for this compound are not extensively documented in publicly available literature, established methodologies for creating libraries of related heterocyclic compounds, particularly those containing the tetrahydroquinoline core of this compound, provide a clear blueprint for such endeavors. These approaches generally fall under the umbrella of diversity-oriented synthesis (DOS) or parallel synthesis, aiming to produce a large number of related compounds in a systematic and high-throughput manner.

One of the most powerful strategies for generating libraries of tetrahydroquinoline alkaloids is through multicomponent reactions. A notable example is the three-component imino Diels-Alder reaction involving an aldehyde, an amine, and an alkene. This approach allows for the rapid assembly of the core tetrahydroquinoline structure with multiple points of diversity. By varying each of the three components, a large and diverse library of polysubstituted tetrahydroquinolines can be generated in parallel. scielo.br The inherent rigidity of the tetrahydroquinoline scaffold, combined with the presence of hydrogen bond donors/acceptors and aromatic rings, makes it an ideal framework for combinatorial library design. scielo.br

Solid-phase synthesis offers another robust platform for the library generation of alkaloid-like compounds. This technique involves attaching a starting material to a solid support (resin) and then performing a series of chemical reactions to build the desired molecule. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step. For the synthesis of tetrahydroquinoline-based libraries, a modular approach can be employed where a core scaffold is first synthesized and then diversified through various reactions. For instance, a practical synthesis of a tetrahydroaminoquinoline scaffold has been developed using a stereocontrolled aza-Michael reaction as the key step. nih.gov This scaffold, anchored to a solid support, can then undergo further reactions, such as ring-closing metathesis, to generate diverse tricyclic derivatives containing different medium to macrocyclic ring skeletons. nih.gov This modular methodology is highly amenable to generating libraries of complex, natural-product-like compounds.

The table below outlines a hypothetical library synthesis approach for this compound analogs based on a three-component reaction strategy.

| Component | Building Blocks (Examples) | Resulting Diversity Point |

| Aniline Derivative | Substituted anilines (e.g., 4-chloroaniline, 3-methoxyaniline, 4-aminobenzoic acid) | Substitution pattern on the aromatic ring of the tetrahydroquinoline core. |

| Aldehyde | Various aliphatic and aromatic aldehydes (e.g., isobutyraldehyde, benzaldehyde, furan-2-carbaldehyde) | Substituent at the 2-position of the tetrahydroquinoline ring. |

| Alkene/Dienophile | Electron-rich alkenes or dienes designed to mimic the geranyl-derived portion of this compound. | Forms the remainder of the carbocyclic ring fused to the tetrahydroquinoline. |

Table 1: Hypothetical Three-Component Reaction for this compound Analog Library

Furthermore, research into the synthesis of analogs for other benzastatins, such as E, F, and G, which possess an indoline skeleton, has identified key intermediates like indole-2-carbaldehydes. researchgate.netresearchgate.net These intermediates can be synthesized with various substituents and then elaborated through a series of reactions, including Grignard reactions and Wittig reactions, to introduce diversity in the side chain. researchgate.net While targeting a different benzastatin core, this general strategy of preparing a versatile intermediate that can be subjected to a battery of diversifying reactions is central to library synthesis.

Mechanistic Biological and Preclinical Target Engagement Studies

In Vitro Cellular and Biochemical Research

In vitro studies, meaning those conducted in a controlled environment outside of a living organism, have been crucial in elucidating the preliminary biological activities of Benzastatin H. These investigations provide foundational knowledge about how the compound interacts with cells and their components.

Studies on Cellular Processes (e.g., Oxidative Stress Models)

This compound and its structural analog, Benzastatin I, have demonstrated neuroprotective properties in neuronal cell cultures. researchgate.netresearchgate.net Specifically, they have shown an ability to protect neuronal cells from damage induced by oxidative stress. researchgate.netresearchgate.net Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.gov It is a contributing factor in various neurodegenerative diseases. nih.gov

In laboratory models designed to mimic oxidative stress in primary cortical neurons, often using hydrogen peroxide to induce cellular damage, compounds are screened for their ability to mitigate this insult. researchgate.netnih.gov Studies have shown that certain natural products can inhibit neuronal cytotoxicity and decrease the release of ROS. researchgate.netresearchgate.net While the broader class of benzastatins has been investigated in this context, specific quantitative data on this compound's direct efficacy in these models remains a subject of ongoing research. researchgate.netnih.gov The protective effects observed are often linked to the improvement of mitochondrial function and the enhancement of the cell's own antioxidant defenses. nih.gov

| Cellular Process | Model System | Observed Effect | Reference |

|---|---|---|---|

| Neuronal Protection | Primary Cortical Neurons | Protection against oxidative stress-induced damage | researchgate.netresearchgate.net |

| Oxidative Stress | Hydrogen Peroxide Insult Model | Inhibition of neuronal cytotoxicity and reduction of ROS release | researchgate.netresearchgate.net |

Enzyme Inhibition and Modulation Investigations

The unique chemical structure of benzastatins, likely derived from geranylated p-aminobenzoic acids, suggests potential interactions with various enzymes. researchgate.net The biosynthesis of benzastatins itself involves a crucial enzymatic cyclization step catalyzed by a specific cytochrome P450 enzyme, designated BezE. nih.govnih.gov This enzyme is responsible for forming the characteristic indoline (B122111) and tetrahydroquinoline scaffolds of the benzastatin family. nih.gov

While direct enzyme inhibition studies specifically targeting this compound are not extensively detailed in the available literature, the broader family of natural products to which it belongs is a rich source of enzyme inhibitors. researchgate.netmdpi.com For instance, molecular docking studies on benzastatin-derived alkaloids have explored their potential to inhibit key enzymes in the malaria parasite Plasmodium falciparum, such as falcipain-2 and falcipain-3. growingscience.com Such computational approaches help to predict the binding affinities and interactions between a compound and a target enzyme, guiding further experimental validation. growingscience.com The study of enzyme inhibition is critical for understanding a compound's mechanism of action and its therapeutic potential. researchgate.netnih.gov

Receptor and Protein Binding Assays (Conceptual Framework)

These assays can range from traditional methods using radiolabeled ligands to more modern approaches like surface plasmon resonance and fluorescence-based techniques. labome.commesoscale.com For example, the peripheral benzodiazepine (B76468) receptor ligand PK11195 has been studied for its binding to plasma proteins, a crucial factor in its use as an imaging marker. nih.gov Such studies reveal that binding to plasma proteins can significantly affect the free concentration of a compound and its availability to act on its target. nih.gov The potential for this compound to interact with various receptors and proteins is an active area of investigation, likely to be explored through high-throughput screening of compound libraries against a panel of known biological targets. bmglabtech.com

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. researchgate.net This process, often termed target deconvolution, aims to pinpoint the proteins or pathways through which a compound exerts its effects. nih.gov

Target Deconvolution Methodologies (e.g., Affinity-Based Probes)

Several methodologies are employed for target deconvolution. nih.govcore.ac.uk A common approach is the use of affinity-based probes. researchgate.netnih.gov In this technique, the compound of interest, such as this compound, is chemically modified to include a reactive group and a reporter tag. This "probe" can then be introduced into a cellular system where it covalently binds to its protein targets. The reporter tag allows for the subsequent isolation and identification of these target proteins, often using mass spectrometry. researchgate.net

Other label-free methods are also gaining prominence. nih.govelifesciences.org These techniques detect changes in the physical properties of proteins, such as their thermal stability or susceptibility to oxidation, upon binding to a ligand. nih.govelifesciences.org By comparing these properties in the presence and absence of the compound, researchers can identify which proteins are being engaged. elifesciences.org

| Methodology | Principle | Typical Application | Reference |

|---|---|---|---|

| Affinity-Based Protein Profiling | Immobilized compound or tagged probe pulls down interacting proteins. | Isolation and identification of direct binding partners. | researchgate.netnih.gov |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Detecting target engagement in intact cells and tissues. | elifesciences.org |

| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding changes the protein's susceptibility to chemical denaturation and oxidation. | Identifying ligand-binding proteins on a proteome-wide scale. | nih.gov |

Pathway Analysis and Cellular Signaling Modulation

Once potential molecular targets are identified, pathway analysis is used to understand the broader biological consequences of target engagement. researchgate.net This involves mapping the identified targets to known cellular signaling pathways to predict how the compound might alter cellular function. rsc.org

For example, studies on the biosynthesis of benzastatins have identified the biosynthetic gene cluster responsible for their production in Streptomyces species. nih.govmdpi.com Analysis of these gene clusters not only reveals the enzymes involved in making the compound but can also provide clues about its mode of action, as genes for self-resistance or transport are often co-located. rsc.org Furthermore, observing the effects of this compound on global gene expression or protein phosphorylation can reveal which signaling pathways are modulated. For instance, some natural products have been shown to act on pathways like the Nrf2-ARE pathway, which is involved in the antioxidant response. nih.gov The investigation into how this compound modulates specific cellular signaling pathways is an ongoing effort to fully characterize its biological activity. researchgate.net

Specific Target Enzyme Investigations (e.g., Falcipain-2, Falcipain-3)

Benzastatin derivatives have been the subject of investigation for their potential as antimalarial agents by targeting key proteases in Plasmodium falciparum, the parasite responsible for malaria. growingscience.comgrowingscience.com Specifically, the cysteine proteases falcipain-2 and falcipain-3 are crucial for the parasite's life cycle, as they are involved in the degradation of host hemoglobin. growingscience.comgrowingscience.comfrontiersin.orgrjraap.com Inhibition of these enzymes is a validated strategy for antimalarial drug development. nih.gov

A recent theoretical study explored the pharmacological potential of benzastatin-derived alkaloids against P. falciparum by targeting falcipain-2 and falcipain-3. growingscience.comgrowingscience.com This research highlights the interest in benzastatins as scaffolds for developing inhibitors for these vital parasitic enzymes. growingscience.comgrowingscience.com The study of inhibitors for these enzymes is a robust field, with many compound classes being investigated, including peptides, peptidomimetics, vinyl sulfones, halomethyl ketones, aldehydes, isoquinolines, thiosemicarbazones, and chalcones. nih.gov Falcipain-2 and falcipain-3 are considered promising targets because their inhibition disrupts essential parasitic processes. frontiersin.orgrjraap.com

Structure-Activity Relationship (SAR) and Computational Modeling

The unique structural framework of benzastatins, particularly the indoline and tetrahydroquinoline scaffolds, has prompted computational studies to understand their chemical reactivity and potential as bioactive molecules. researchgate.netnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied in the development of antimalarial agents and other bioactive compounds. nih.govarchivepp.comnih.gov QSAR models are developed to correlate the chemical structure of compounds with their biological activity. archivepp.comnih.gov These models often utilize physicochemical parameters such as lipophilicity (log P), electronic properties (Hammett constants), and steric factors (Taft's constant, molar refractivity) to predict the activity of new compounds. mlsu.ac.in For instance, QSAR studies on various classes of antimalarial compounds have demonstrated the importance of topological and valence indices in describing their activity. nih.govarchivepp.com Such methodologies could be instrumental in optimizing the benzastatin scaffold for enhanced inhibitory activity against targets like falcipain-2 and falcipain-3.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. growingscience.comgrowingscience.commdpi.com In the context of benzastatin-derived alkaloids, molecular docking studies have been performed to elucidate their interactions with the active sites of falcipain-2 and falcipain-3. growingscience.comgrowingscience.com

A study investigating benzastatin derivatives utilized molecular docking to analyze the binding of resulting quinoline (B57606) and indole (B1671886) derivatives to falcipain-2 (PDB ID: 3BPF) and falcipain-3 (PDB ID: 3BPM). growingscience.comgrowingscience.combiorxiv.org The goal was to understand the key interactions and binding affinities between the potential inhibitors and these crucial parasitic enzymes. growingscience.comgrowingscience.com Such studies are foundational for structure-based drug design, helping to identify critical residues and interactions that govern the inhibitory activity. nih.govrsc.org The insights gained from docking can guide the rational design of more potent and selective inhibitors. frontiersin.org

Molecular Dynamics Simulations for Complex Stability and Binding Affinity

To further investigate the stability of ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. growingscience.comrsc.orgebsco.com These simulations model the movement of atoms and molecules over time, providing a more dynamic picture of the interactions and helping to calculate binding free energies. nih.govmdpi.com

For benzastatin-derived alkaloids, MD simulations were conducted for 50 nanoseconds to assess the stability of the ligand-protein complexes with falcipain-2 and falcipain-3. growingscience.comgrowingscience.com This analysis helps to confirm the stability of the binding mode observed in docking and provides a more accurate estimation of the binding affinity. growingscience.comgrowingscience.comrsc.org The stability of the complex over the simulation period is a good indicator of the potential efficacy of the ligand as an inhibitor. mdpi.com

Quantum Chemical Calculations (e.g., DFT, NBO, ELF) in Reactivity and Cyclization Mechanism Studies

Quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. researchgate.netmdpi.comrsc.orgqulacs.org For benzastatin, these methods have been crucial in understanding its unique biosynthesis and chemical properties.

Density Functional Theory (DFT) has been used to study the intramolecular cyclization process of a benzastatin derivative. growingscience.com Specifically, calculations using the B3LYP functional and the 6-311G(d,p) basis set were performed to investigate the reactivity and selectivity of the reaction. growingscience.com The study of the potential energy surface revealed the kinetic and thermodynamic favorability of different reaction pathways, both in the gas phase and in the presence of a solvent. growingscience.com

Natural Bond Orbital (NBO) analysis has been employed to gain insight into the reactivity and chemical behavior of the benzastatin system. growingscience.com By calculating Parr indices, researchers could identify the electrophilic and nucleophilic centers within the molecule, which helps to explain the regioselectivity of the cyclization reaction. growingscience.com

The Electron Localization Function (ELF) is another tool used to analyze bond formation during the cyclization process. growingscience.com This analysis provides a visual representation of electron localization, which is critical for understanding the mechanism of bond formation and breaking.

The biosynthesis of benzastatins involves an unusual cyclization catalyzed by a cytochrome P450 enzyme, BezE. researchgate.netnih.govacs.orgtandfonline.com It is proposed that this enzyme facilitates the formation of an iron nitrenoid intermediate, which then leads to the creation of an aziridine (B145994) ring and subsequent nucleophilic attack to form the characteristic indoline and tetrahydroquinoline scaffolds. researchgate.netnih.govacs.orgtandfonline.comrsc.org DFT calculations have been instrumental in supporting proposed mechanisms for similar P450-catalyzed reactions, providing a deeper understanding of these complex enzymatic processes. nih.govnsf.gov

Advanced Research Methodologies and Translational Research Considerations

"Omics" Technologies in Benzastatin H Research

Integrated "omics" approaches provide a systems-level perspective on the biology of this compound, from its biosynthesis by microorganisms to its interaction with target cells.

Genomics and metagenomics are powerful tools for identifying the microbial producers of natural products. nih.gov Genomics involves sequencing the entire genome of a known producing organism to identify the biosynthetic gene cluster (BGC) responsible for synthesizing a compound. Metagenomics extends this approach by enabling the analysis of genetic material recovered directly from environmental samples, bypassing the need to culture individual microbial species in a lab. nih.gov

In the context of benzastatins, genomic analysis of the producer Streptomyces sp. RI18 led to the identification and characterization of the benzastatin (bez) biosynthetic gene cluster. nih.gov This allows researchers to understand how the compound is made and provides a genetic blueprint for potential bioengineering efforts.

Metagenomic strategies offer a path to discovering novel benzastatins or identifying new producer organisms. nih.gov This culture-independent approach involves screening environmental DNA (eDNA) libraries for sequences homologous to known benzastatin biosynthesis genes. nih.gov By tapping into the vast reservoir of uncultured microbial diversity, metagenomics holds the potential to expand the family of known benzastatin compounds. nih.gov

Identifying the specific protein targets of a bioactive compound is crucial for understanding its mechanism of action. nih.gov Chemical proteomics is a key discipline for achieving this, providing an unbiased view of a compound's interactions within the complex cellular proteome. nih.govresearchgate.net Two common strategies are Compound-Centered Chemical Proteomics (CCCP) and Activity-Based Protein Profiling (ABPP). frontiersin.org

In a typical CCCP workflow, a this compound molecule would be chemically modified to create a probe, often by attaching an affinity tag like biotin (B1667282). nih.gov This probe is then introduced to cell lysates or live cells, where it binds to its protein targets. The probe-protein complexes can then be "fished out" using the affinity tag and the captured proteins identified via mass spectrometry. researchgate.net

While no specific studies detailing the proteomics-led target identification for this compound are available, the methodology has been successfully applied to other natural products. For instance, a proteomics approach was used to identify methionine aminopeptidases as the molecular target for bengamides, a class of marine natural products. korea.ac.kr This was achieved by observing altered protein mobility on two-dimensional gels after treatment and subsequent mass spectrometric analysis. korea.ac.kr A similar workflow could be applied to uncover the direct binding partners of this compound.

Below is a table outlining a generalized proteomics workflow for target identification.

| Step | Description | Objective |

| 1. Probe Synthesis | A parent molecule (e.g., this compound) is chemically modified with a reporter tag (e.g., biotin) and a reactive group. | To create a tool molecule that can bind its target and be detected/isolated. nih.gov |

| 2. Target Labeling | The probe is incubated with a biological sample (live cells, cell lysate) to allow binding to its protein targets. | To form covalent or high-affinity complexes between the probe and its specific cellular targets. nih.gov |

| 3. Target Enrichment | The probe-protein complexes are captured from the mixture, typically using streptavidin beads that bind to the biotin tag. | To isolate the target proteins from the thousands of other proteins in the proteome. researchgate.net |

| 4. Protein Identification | The enriched proteins are separated (e.g., by gel electrophoresis), digested into smaller peptides, and analyzed by mass spectrometry. | To determine the identity of the proteins that specifically interacted with the probe. korea.ac.kr |

| 5. Target Validation | The identified protein candidates are validated using independent biochemical or biological assays. | To confirm that the identified proteins are bona fide targets responsible for the compound's bioactivity. nih.gov |

Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, is instrumental in mapping biochemical pathways. nih.govresearchgate.net By profiling the dynamic changes in metabolite concentrations, researchers can trace the flow of precursors through a biosynthetic pathway to the final product. researchgate.net

For this compound, research has focused on elucidating its unique biosynthetic pathway. Studies combining gene cluster analysis and in vitro enzyme assays have proposed a pathway originating from geranylated p-aminobenzoic acids. nih.gov A key discovery in this pathway is the unprecedented cyclization reaction catalyzed by a cytochrome P450 enzyme, named BezE. nih.gov This enzyme is responsible for forming the characteristic indoline (B122111) and tetrahydroquinoline scaffolds of different benzastatins. nih.gov

Metabolomics can complement these genetic and biochemical studies by identifying and quantifying the pathway intermediates in the producer strain. This can help confirm the proposed steps and reveal potential metabolic bottlenecks or branch points in the pathway.

The table below summarizes the key enzymes encoded by the bez gene cluster and their proposed functions in the biosynthesis of benzastatins. nih.gov

| Gene/Enzyme | Proposed Function in Benzastatin Biosynthesis |

| BezD | Geranyltransferase; attaches a geranyl group to the precursor molecule. |

| BezB | N-hydroxylase; hydroxylates the amino group of the precursor. |

| BezC | N-acetyltransferase; acetylates the N-hydroxyl group. |

| BezE | Cytochrome P450; catalyzes the key cyclization reaction to form the core scaffold. nih.gov |

| BezF | O-methyltransferase; performs methylation on the scaffold. |

| BezG | Putative hydrolase; may be involved in modifying the final product. |

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed under specific conditions. youtube.com This technology, typically using RNA-sequencing (RNA-Seq), is a powerful way to understand how a bioactive compound affects cellular processes at the genetic level. frontiersin.org

In the context of this compound research, transcriptomics would be employed to profile the global gene expression changes in target cells (e.g., cancer cells) following treatment with the compound. By comparing the transcriptomes of treated versus untreated cells, researchers can identify differentially expressed genes (DEGs). frontiersin.org This analysis can reveal which cellular signaling pathways and biological processes are activated or suppressed by this compound, offering critical clues to its mechanism of action. nih.gov For example, if genes involved in a specific cell death pathway are significantly upregulated, it would provide strong evidence for that pathway's involvement in the compound's bioactivity.

In Vivo Preclinical Model Research Paradigms (Mechanistic Focus)

While animal models are common in preclinical research, in vivo studies with a mechanistic focus can also involve genetically modified microorganisms. To understand the biosynthesis of this compound, researchers have used a heterologous host organism as an in vivo model system. nih.gov By expressing the bez gene cluster in a host that does not normally produce the compound, and then systematically disrupting (knocking out) specific genes within that cluster, scientists can directly observe the functional role of each enzyme in vivo. nih.gov This gene disruption analysis was critical in confirming the function of the enzymes in the benzastatin biosynthetic pathway. nih.gov

Future Directions in this compound Research

The future of this compound research will likely integrate these advanced methodologies to build a comprehensive understanding of its therapeutic potential. Key future directions include:

Discovery of Novel Analogues: Leveraging metagenomic screening of diverse environmental samples to discover novel producers and new chemical variants of benzastatins with potentially improved properties. nih.gov

Definitive Target Identification: Application of advanced, quantitative chemical proteomics to unequivocally identify the primary cellular targets of this compound and to understand its polypharmacology (interactions with multiple targets). researchgate.net

Systems Biology Analysis: Integrating transcriptomic, proteomic, and metabolomic data to create a systems-level model of the cellular response to this compound. This will provide a deeper understanding of its mechanism of action and potential resistance pathways.

Biocatalytic Applications: Further investigation into the unique BezE cytochrome P450 enzyme could open doors for its use as a biocatalyst in synthetic chemistry to create novel chemical scaffolds. nih.gov

Translational Advancement: Once primary targets are validated, developing relevant in vivo animal models (e.g., tumor xenografts) will be essential to evaluate the compound's efficacy and to translate the mechanistic findings into a preclinical therapeutic context.

Addressing Gaps in Current Mechanistic Understanding

The elucidation of the benzastatin biosynthetic gene cluster from Streptomyces sp. RI18 has been a significant step forward in understanding the formation of this compound and its related compounds. acs.orgnih.gov A key discovery was the identification of the cytochrome P450 enzyme, BezE, which catalyzes an unprecedented cyclization of a geranylated p-acetoxyaminobenzoic acid precursor to form the characteristic tetrahydroquinoline scaffold. acs.orgnih.govu-tokyo.ac.jp This reaction proceeds through the formation of an iron nitrenoid, subsequent nitrene transfer to form an aziridine (B145994) ring, and finally, nucleophilic addition to yield the core structure. acs.orgnih.gov The discovery of this "cytochrome P450 nitrene transferase" function has provided a major insight into the functional diversity of this enzyme superfamily. acs.orgnih.govu-tokyo.ac.jp

However, this breakthrough also highlights remaining gaps in the mechanistic understanding of this compound. While the core enzymatic machinery for scaffold construction is identified, several areas require further investigation to provide a complete picture.

Key Research Gaps:

Regulatory Mechanisms: The regulatory control governing the expression of the benzastatin biosynthetic gene cluster is not fully understood. Research is needed to identify specific transcription factors, signaling molecules, or environmental cues that trigger or suppress the production of benzastatins.

Enzyme Substrate Specificity: The full substrate scope and catalytic flexibility of the biosynthetic enzymes, particularly the P450 enzyme BezE, are yet to be explored. Understanding the tolerance of these enzymes to modified substrates could enable the engineered biosynthesis of novel benzastatin analogs.

Molecular Target Interaction: The precise molecular targets through which this compound exerts its neuroprotective and antioxidant effects remain to be definitively identified. While it is known to counteract glutamate (B1630785) toxicity and lipid peroxidation, the specific proteins or pathways it directly interacts with are not fully characterized.

Structure-Activity Relationship (SAR) Drivers: A comprehensive understanding of which structural motifs of the this compound molecule are critical for its biological activity is still developing. The contribution of the tetrahydroquinoline core versus the side chains to its neuroprotective effects requires more detailed investigation.

The following table summarizes the key enzymes in the biosynthetic cluster and the current understanding of their function, highlighting areas for deeper mechanistic study.

| Enzyme | Proposed Function in Benzastatin Biosynthesis | Remaining Mechanistic Questions |

| BezE | Cytochrome P450; catalyzes key cyclization via nitrene transfer to form the tetrahydroquinoline scaffold. acs.orgnih.gov | What is the precise mechanism of substrate recognition and binding? What is the full range of substrates it can accept? |

| BezF | Putative transferase | What is its specific role and substrate in the pathway? |

| BezG | Putative methyltransferase | Which specific hydroxyl group does it methylate and at what stage of the pathway? |

| BezH | Geranyl diphosphate (B83284) synthase | How is its activity coordinated with the subsequent prenyltransferase? |

| BezI | p-aminobenzoic acid N-acetyltransferase | What is the timing of its action relative to other enzymatic steps? |

| BezJ | 4-hydroxybenzoate geranyltransferase | How does it select for geranyl diphosphate over other prenyl donors? |

Exploration of Unexplored Biological Activities and Therapeutic Concepts (Preclinical)

The established biological activities of benzastatins, including this compound, center on their capabilities as free radical scavengers and neuroprotective agents. researchgate.net Preclinical studies have demonstrated their efficacy in inhibiting lipid peroxidation and protecting neuronal cells from glutamate-induced toxicity. kribb.re.kr These findings strongly suggest a therapeutic potential in conditions marked by oxidative stress and excitotoxicity, such as neurodegenerative diseases. mdpi.comnih.gov

Building on this foundation, several unexplored preclinical therapeutic concepts can be investigated to broaden the potential applications of this compound and its analogs.

Potential Preclinical Therapeutic Concepts:

Neuroinflammation: Many neurodegenerative disorders involve a significant neuroinflammatory component, often mediated by pathways such as NF-κB and the subsequent release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). mdpi.com Given its neuroprotective properties, a key unexplored area is whether this compound can modulate these inflammatory pathways. Preclinical studies could involve cell-based assays to measure NF-κB activation and cytokine production in microglia and astrocytes. mdpi.comnih.gov

Specific Neurodegenerative Disease Models: The general neuroprotective effect of benzastatins could be explored in specific animal models of diseases like Parkinson's or Alzheimer's. bohrium.com Such studies would aim to determine if this compound can mitigate disease-specific pathologies, such as α-synuclein aggregation in Parkinson's disease or amyloid-beta plaque formation and tau hyperphosphorylation in Alzheimer's disease models. mdpi.com

Anti-proliferative Activity: The core tetrahydroquinoline structure is found in various compounds with cytotoxic and anti-cancer properties. nih.gov While the primary activity of benzastatins appears to be neuroprotective, their potential as anti-proliferative agents against various cancer cell lines remains largely unexplored and warrants investigation.

The table below outlines potential preclinical research avenues for this compound, linking its known activities to unexplored therapeutic concepts.

| Known Biological Activity | Potential Therapeutic Area | Unexplored Preclinical Research Concept | Relevant Biomarkers/Endpoints |

| Neuroprotection against glutamate toxicity | Stroke / Ischemic Brain Injury | Evaluation in animal models of transient focal cerebral ischemia. | Infarct volume, neurological deficit scores, markers of apoptosis (e.g., caspase-3). |

| Free radical scavenging / Antioxidant | Alzheimer's Disease | Assessment in transgenic mouse models (e.g., 5XFAD) to investigate effects on amyloid-beta plaques and oxidative stress markers. mdpi.com | Aβ plaque load, levels of reactive oxygen species (ROS), cognitive performance in behavioral tests. |